molecular formula C10H22O B009671 4-Ethyl-2-octanol CAS No. 19780-78-0

4-Ethyl-2-octanol

Cat. No. B009671
CAS RN: 19780-78-0
M. Wt: 158.28 g/mol
InChI Key: GVKBTEISGUWZEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Ethyl-2-octanol often involves intricate organic reactions. For example, the synthesis of bicyclic lactams from ethyl 4-oxoalkanoates through reactions with 3-aminopropanol and 2-aminoethanol showcases the complexity and precision required in synthesizing complex organic molecules (Wedler et al., 1992).

Molecular Structure Analysis

Structural analyses, such as X-ray crystallography, provide insights into the molecular conformation and arrangement, which are crucial for understanding the properties and reactivity of a compound. The solid state structure of octa[2-(p-carboxyphenyl)ethyl] silsesquioxane, for instance, reveals how functional groups and molecular packing influence material properties (Voisin et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-Ethyl-2-octanol derivatives, such as the polymerization reactions, are significant for creating materials with desired properties. The polymerization of 1-ethyl-4-[(2-methacryloxy)ethyl carbamoyloxymethyl]-2,6,7-trioxabicyclo[2.2.2]octane exemplifies the synthetic strategies employed to generate novel polymeric materials (Herweh, 1989).

Physical Properties Analysis

The physical properties of a compound, such as vapor pressures and octanol-air partition coefficients, are essential for assessing its environmental impact and behavior. Studies on related compounds help in understanding these aspects, which are critical for environmental chemistry and assessment (Pegoraro et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, dictate the applications and utility of 4-Ethyl-2-octanol in various fields. Research on conducting polymers and their electrochromic properties, for instance, illustrates the potential of 4-Ethyl-2-octanol derivatives in materials science and engineering (Camurlu et al., 2005).

Scientific Research Applications

  • Lipase-Catalyzed Resolution : S-ethyl thiooctanoate, related to 4-Ethyl-2-octanol, is effective in lipase-catalyzed resolution of secondary alcohols. It helps achieve high enantiomeric excesses and efficient conversion to esterified alcohols (Frykman, Öhrner, Norin, & Hult, 1993).

  • Electrochromic Properties : Polymers synthesized from octanoic acid 2-thiophen-3-yl-ethyl ester exhibit promising electrochromic properties. These materials can change color between yellow and blue, offering potential applications in smart windows and displays (Camurlu, Çırpan, & Toppare, 2005).

  • Molecularly Imprinted Polymer Microspheres : In synthesizing molecularly imprinted polymer microspheres for 4-aminopyridine, optimal conditions include using a dosage of 3.0 wt% octanol (Wu Zhi-ming, 2008).

  • Biocatalytic Reduction : A combination of ChCl/EG and C4MIM/PF6 in a biphasic system improves the biocatalytic reduction of 2-octanone, leading to efficient synthesis of (R)-2-octanol (Xu, Du, Zong, Li, & Lou, 2016).

  • Heat Transformation : Adding 400 ppm of 2ethyl1hexanol to a single-stage heat transformer can increase absorber temperatures and improve performance by up to 40% (Rivera & Cerezo, 2005).

  • Treatment for Essential Tremor : 1-Octanol, a compound related to 4-Ethyl-2-octanol, has been studied as a treatment for essential tremor, showing significant reductions in tremor amplitude (Bushara, Goldstein, Grimes, Burstein, & Hallett, 2004).

  • Liquid-Liquid Equilibria : The solubility and tie line data for butyric acid solutions with 1-octanol and 2-ethyl-1-hexanol show type-1 behavior of liquid-liquid equilibria, which is crucial in chemical engineering processes (Gilani, Gilani, & Saadat, 2014).

Safety And Hazards

While specific safety and hazard information for 4-Ethyl-2-octanol is not available in the search results, general precautions for handling similar chemicals include ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-ethyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-6-7-10(5-2)8-9(3)11/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKBTEISGUWZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337408
Record name 4-Ethyl-2-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-octanol

CAS RN

19780-78-0
Record name 4-Ethyl-2-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Wang, M Zhao, N Xie, M Huang, Y Feng - International Journal of Food …, 2022 - Elsevier
Yeast plays an important role in the formation of desirable aroma during soy sauce fermentation. In this study, the structure and diversity of yeast communities in seven different soy …
Number of citations: 33 www.sciencedirect.com
H Gao, T Zhao, Q Kong, X Chen… - Journal of …, 2004 - academic.oup.com
A rapid, simple, and reliable method of solid-phase extraction (SPE) combined with gas chromatography (GC)-mass spectrometry (MS) is developed for the analysis of a wide range of …
Number of citations: 21 academic.oup.com
C Li, X Chen, Z Jin, Z Gu, J Rao, B Chen - Food & Function, 2021 - pubs.rsc.org
… , and the positively correlated low loading of 4-ethyl-2-octanol (Fig. 5B3). The aromatic profile … and 4-ethyl-2-octanol, decreased with the increase of fermentation time. 4-Ethyl-2-octanol …
Number of citations: 17 pubs.rsc.org
L Zhang, Y Liang, A Chen - Analyst, 2009 - pubs.rsc.org
Gas chromatography-mass spectrometry (GC-MS) is widely used in many fields because of its high sensitivity, high resolution and reproducibility. The major challenge of this analytical …
Number of citations: 12 pubs.rsc.org
M Wettasinghe, T Vasanthan, F Temelli… - Journal of Agricultural …, 2000 - ACS Publications
Volatiles of roasted chicken breast muscle and byproducts, such as backbones, breastbones, spent bones, and skin, were investigated. Total volatile concentrations ranged from 2030 …
Number of citations: 70 pubs.acs.org
H Chen, M Zhang, Z Guo - Postharvest Biology and Technology, 2019 - Elsevier
This work was aimed to monitor the freshness of fresh-cut broccoli during refrigerated storage using electronic nose (e-nose) and solid phase microextraction (SPME) combined with …
Number of citations: 56 www.sciencedirect.com
L Adhikary - 2021 - search.proquest.com
Mesquite (Prosopis spp.) occurs naturally throughout semiarid and arid rangelands in the southwestern USA where it inhibits the growth of grass and other plants by competing for …
Number of citations: 0 search.proquest.com
NL Morrison - 2019 - researchportal.murdoch.edu.au
Complementary and alternative medicines (CAMs) have become the preferred medicine for many in replacement of conventional medicines due to cultural or financial reasons. Herbal …
Number of citations: 3 researchportal.murdoch.edu.au
PR Time
Number of citations: 0
G Kaiser, T Wiedmann, K Ballschmiter - 1998 - osti.gov
This report (`Organic Trace Compounds as Emissions of Incineration Plants and their Toxicological and Ecotoxicological Classification - Part 1: Organic Emissions`) describes the …
Number of citations: 0 www.osti.gov

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